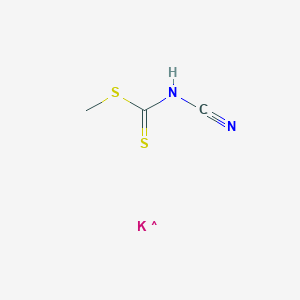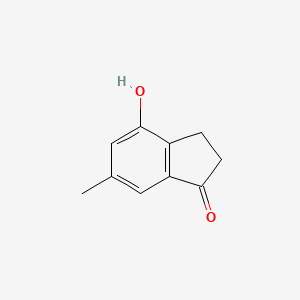![molecular formula C32H29BO2 B12329044 10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12329044.png)
10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by its unique structure, which includes an anthracene core, a biphenyl group, and a dioxaborolane moiety. It is primarily used in organic synthesis and materials science due to its versatile reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a series of Friedel-Crafts reactions, where benzene derivatives are alkylated and cyclized.
Attachment of the Biphenyl Group: The biphenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Formation of the Dioxaborolane Moiety: The final step involves the formation of the dioxaborolane ring through the reaction of the anthracene-biphenyl intermediate with pinacol and boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The boronic acid moiety allows for various substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted anthracenes, biphenyl derivatives, and boronic acid esters.
科学的研究の応用
10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound is used in the development of fluorescent probes and sensors due to its strong fluorescence properties.
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism by which 10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves several molecular targets and pathways:
Fluorescence: The compound exhibits strong fluorescence due to the conjugated system of the anthracene and biphenyl groups. This property is utilized in imaging and sensing applications.
Cross-Coupling Reactions: The boronic acid moiety allows for efficient cross-coupling reactions, facilitating the formation of complex molecular structures.
類似化合物との比較
Similar Compounds
- 10-([1,1’-Biphenyl]-4-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-[10-(2-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane
Uniqueness
10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring high fluorescence and stability.
特性
分子式 |
C32H29BO2 |
|---|---|
分子量 |
456.4 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[10-(3-phenylphenyl)anthracen-9-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C32H29BO2/c1-31(2)32(3,4)35-33(34-31)30-27-19-10-8-17-25(27)29(26-18-9-11-20-28(26)30)24-16-12-15-23(21-24)22-13-6-5-7-14-22/h5-21H,1-4H3 |
InChIキー |
QXCMICFCMQOROU-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC=CC(=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11b-(R)-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B12328969.png)


![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-3-naphthalen-2-ylpropanoic acid](/img/structure/B12328992.png)
![3-iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12328996.png)



![tert-Butyl N-{1-oxa-9-azaspiro[5.5]undecan-4-yl}carbamate](/img/structure/B12329021.png)
![5-hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methyl-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12329022.png)
![Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate](/img/structure/B12329027.png)


